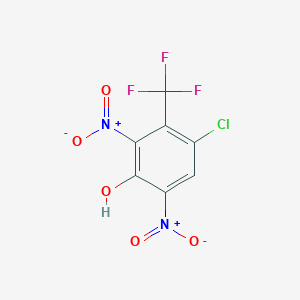

![molecular formula C31H34N4O2 B12458436 4-[(2-{4-[1-(2H-indazol-5-yl)-2-phenylbut-1-en-1-yl]phenoxy}ethyl)amino]-N,N-dimethylbut-2-enamide](/img/structure/B12458436.png)

4-[(2-{4-[1-(2H-indazol-5-yl)-2-phenylbut-1-en-1-yl]phenoxy}ethyl)amino]-N,N-dimethylbut-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

H3B-5942 is a selective estrogen receptor covalent antagonistThis compound has shown significant potential in the treatment of estrogen receptor alpha-positive breast cancer, particularly in cases where resistance to existing endocrine therapies has developed .

準備方法

The synthesis of H3B-5942 involves targeting cysteine 530 in the ligand-binding domain of estrogen receptor alpha. The synthetic route includes the formation of a covalent bond with this cysteine residue, which is crucial for its antagonistic activity .

化学反応の分析

H3B-5942 undergoes covalent modification reactions, specifically targeting cysteine 530 in the estrogen receptor alpha. This covalent binding is irreversible and leads to the inactivation of both wild-type and mutant forms of the receptor . The major products formed from these reactions are the inactivated forms of the estrogen receptor alpha, which can no longer promote oncogenic growth in breast cancer cells .

科学的研究の応用

H3B-5942 has been extensively studied for its applications in the treatment of breast cancer. It has shown significant single-agent antitumor activity in xenograft models representing both wild-type and mutant estrogen receptor alpha breast cancer . Additionally, its potency can be further improved when used in combination with CDK4/6 or mTOR inhibitors . This compound is also being explored for its potential in overcoming resistance to existing endocrine therapies .

作用機序

H3B-5942 exerts its effects by covalently binding to cysteine 530 in the ligand-binding domain of estrogen receptor alpha. This binding induces a unique conformational change in the receptor, distinct from other estrogen receptor antagonists . This conformational change prevents the receptor from promoting the transcription of genes involved in oncogenic growth, thereby inhibiting the proliferation of breast cancer cells .

類似化合物との比較

H3B-5942 is compared with other selective estrogen receptor covalent antagonists, such as H3B-6545. Both compounds target cysteine 530 in the estrogen receptor alpha, but H3B-6545 has been designed to overcome some of the limitations of H3B-5942, such as its dependency on the engagement with cysteine 530 . Other similar compounds include tamoxifen and fulvestrant, which are standard-of-care therapies for estrogen receptor alpha-positive breast cancer but do not covalently bind to the receptor .

特性

分子式 |

C31H34N4O2 |

|---|---|

分子量 |

494.6 g/mol |

IUPAC名 |

4-[2-[4-[1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide |

InChI |

InChI=1S/C31H34N4O2/c1-4-28(23-9-6-5-7-10-23)31(25-14-17-29-26(21-25)22-33-34-29)24-12-15-27(16-13-24)37-20-19-32-18-8-11-30(36)35(2)3/h5-17,21-22,32H,4,18-20H2,1-3H3,(H,33,34) |

InChIキー |

BYAUIDXIQATDBT-UHFFFAOYSA-N |

正規SMILES |

CCC(=C(C1=CC=C(C=C1)OCCNCC=CC(=O)N(C)C)C2=CC3=C(C=C2)NN=C3)C4=CC=CC=C4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B12458362.png)

![(2R,3R,4S,5R)-2-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12458370.png)

![methyl 4-[({(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B12458373.png)

![1-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B12458389.png)

![4-[(2,3-Dimethylcyclohexyl)amino]-4-oxobutanoic acid](/img/structure/B12458401.png)

![6-hydroxy-8-[1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride](/img/structure/B12458404.png)

![N-phenyl-2-{[4-(2-phenylethyl)-5-(3,4,5-triethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12458406.png)

![2-Fluoro-4-[3-(4'-pentylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B12458422.png)

![1-(4-methylphenyl)-1-oxopropan-2-yl 8-chloro-2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12458431.png)

![1-{6-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-1-yl}-2-{5-methyl-2-[(3-methylmorpholin-4-yl)methyl]piperazin-1-yl}ethanone](/img/structure/B12458444.png)